3-Bromo-7-chloroindole

C-H functionalization palladium catalysis sequential coupling

3-Bromo-7-chloroindole is a dihalogenated indole derivative (C8H5BrClN, MW 230.49 g/mol) classified as a heterocyclic building block for organic synthesis. It features a bromine at the electron-rich C3 position and a chlorine at the benzenoid C7 position, which together create a distinct electronic and steric profile compared to mono-halogenated indoles or isomers with different substitution patterns.

Molecular Formula C8H5BrClN
Molecular Weight 230.49 g/mol
CAS No. 78225-46-4
Cat. No. B1332971
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-7-chloroindole
CAS78225-46-4
Molecular FormulaC8H5BrClN
Molecular Weight230.49 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)Cl)NC=C2Br
InChIInChI=1S/C8H5BrClN/c9-6-4-11-8-5(6)2-1-3-7(8)10/h1-4,11H
InChIKeyUYTCAWQZFCASCT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-7-chloroindole (CAS 78225-46-4) Procurement Guide: Core Properties and Class Profile


3-Bromo-7-chloroindole is a dihalogenated indole derivative (C8H5BrClN, MW 230.49 g/mol) classified as a heterocyclic building block for organic synthesis. It features a bromine at the electron-rich C3 position and a chlorine at the benzenoid C7 position, which together create a distinct electronic and steric profile compared to mono-halogenated indoles or isomers with different substitution patterns [1]. The compound is supplied at a minimum purity of 98% (HPLC) with a maximum moisture content of 0.5%, at scales up to 50 kg .

Why 3-Bromo-7-chloroindole Cannot Be Replaced Indiscriminately by Other Halogenated Indoles


Indole halogenation pattern critically determines both reactivity and physicochemical properties. The C3-bromine in 3-bromo-7-chloroindole participates fundamentally differently in palladium-catalyzed couplings than C3-chlorine or C3-iodine: bromide is retained after C2-arylation, enabling sequential C2-then-C3 functionalization, whereas chloride and iodide undergo in-situ dehalogenation [1]. Simultaneously, the C7-chlorine exerts an electron-withdrawing effect that alters the indole NH acidity and ring electronics compared to 7-unsubstituted or 7-brominated analogs. Arbitrary substitution with 3-chloroindole, 7-chloroindole, or 3,7-dichloroindole therefore forfeits the specific orthogonal reactivity and sequential functionalization strategy that 3-Br/7-Cl dihalogenation provides [1].

3-Bromo-7-chloroindole Quantitative Differentiation Evidence Against Closest Analogs


C3-Bromo Retention vs. C3-Chloro/Iodo Dehalogenation in Desulfitative C2-Arylation

Under identical Pd-catalyzed desulfitative C2-arylation conditions (5 mol% Pd(CH3CN)2Cl2, Li2CO3, 1,4-dioxane), N-protected 3-bromoindole derivatives retain the C3-bromine atom, affording 2-aryl-3-bromoindole products, whereas 3-chloro- and 3-iodoindole derivatives undergo complete in-situ dehalogenation to give 2-arylindoles [1]. This contrast is not a continuous gradient but a discrete mechanistic divergence that dictates the accessible synthetic pathway.

C-H functionalization palladium catalysis sequential coupling indole derivatization

Orthogonal Halogen Reactivity Based on C–Br vs. C–Cl Bond Dissociation Enthalpies

The C3–Br bond (BDE ≈ 71 kcal/mol for aryl bromides) is significantly weaker than the C7–Cl bond (BDE ≈ 85 kcal/mol for aryl chlorides) [1]. This intrinsic difference allows thermal or catalytic discrimination: oxidative addition at C3–Br can occur selectively before C7–Cl participates, enabling stepwise installation of different substituents at the two positions [1]. In contrast, 3,7-dichloroindole presents two C–Cl bonds of near-identical reactivity, and 3,7-dibromoindole presents two similarly reactive C–Br bonds, which complicates chemoselective functionalization.

chemoselectivity cross-coupling bond dissociation energy halogenation

Purity Specification Benchmarking Against Mono-Halogenated Analog Suppliers

3-Bromo-7-chloroindole is regularly supplied with a minimum purity of 98% by HPLC and moisture ≤0.5% . In comparison, widely available 3-bromoindole (CAS 1484-27-1) is often listed at 95–97% purity by vendors, and 7-chloroindole (CAS 53924-05-3) is commonly offered at 97% purity . The tighter specification of 3-bromo-7-chloroindole reduces the burden of pre-reaction purification for applications requiring high reagent fidelity.

purity quality control procurement HPLC

Optimal 3-Bromo-7-chloroindole Application Scenarios for Chemical Synthesis and Medicinal Chemistry


Sequential C2-then-C3 Diarylindole Library Synthesis

The definitive application scenario exploits the C3-Br retention during desulfitative C2-arylation [1]. A researcher first couples 3-bromo-7-chloroindole at C2 with an aryl sulfonyl chloride, obtaining a 2-aryl-3-bromo-7-chloroindole intermediate while preserving the C3–Br bond. A second Pd-catalyzed coupling (Suzuki, Negishi, or Buchwald–Hartwig) then installs a different aryl or amine at C3, yielding a 2,3,7-trisubstituted indole scaffold. This two-step sequence is impossible with 3-chloro or 3-iodo indole analogs, making 3-bromo-7-chloroindole the essential entry point for constructing asymmetric 2,3-diarylindole libraries for structure–activity relationship (SAR) exploration.

Chemoselective Monofunctionalization via Orthogonal Halogen Discrimination

The ~14 kcal/mol BDE gap between C3–Br and C7–Cl [1] enables selective oxidative addition at C3 without protecting the C7 position. In practice, a medicinal chemist can perform a C3 Suzuki coupling under mild Pd(0)/ligand conditions (e.g., Pd(PPh3)4, Na2CO3, 80°C) that activates only the C–Br bond, leaving the C7–Cl intact for subsequent diversification or late-stage functionalization. This intrinsic chemoselectivity reduces the number of protecting-group manipulations by at least one step compared to analogs where both halogens are chemically equivalent.

Agrochemical Lead Optimization via Regioselective Indole Core Modification

Indole scaffolds with halogen substitution at both the pyrrole (C3) and benzene (C7) rings appear in agrochemical lead series, where SAR demands systematic variation at both positions. 3-Bromo-7-chloroindole serves as a single building block that can be differentially elaborated at two positions, accelerating the synthesis of analogue sets for testing herbicidal or fungicidal activity [1]. The 98% minimum purity specification supports direct use in parallel synthesis without prior purification, reducing cycle time in lead optimization.

Small-Molecule Probe Synthesis Requiring Halo-Indole Core Integrity

For chemical biology probes where the indole NH and halogen substituents are both pharmacophoric elements, 3-bromo-7-chloroindole provides a pre-functionalized scaffold that retains the NH for hydrogen-bonding interactions. The C3-Br can be elaborated into carbon-linked biaryl or heterobiaryl extensions, while the C7-Cl modulates electron density and metabolic stability. This dual-capability building block avoids the synthetic penalty of introducing halogens sequentially onto a bare indole core, compressing a 4–5 step linear sequence into a 2-step diversification from a single intermediate.

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